PiperacillinSulfoxide

Antibacterial Potency Pseudomonas aeruginosa Drug Degradation

This Piperacillin Sulfoxide reference standard is essential for pharmaceutical QC. With only 8-16% antibacterial potency of the parent drug, it cannot be substituted. Procure this specific impurity to develop robust HPLC methods and meet ICH stability requirements. It is a key oxidative marker with a distinct m/z 518→143 transition for LC-MS/MS assays, ensuring accurate quantification in stability studies and ANDA submissions.

Molecular Formula C23H27N5O8S
Molecular Weight 533.6 g/mol
Cat. No. B13857579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperacillinSulfoxide
Molecular FormulaC23H27N5O8S
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O
InChIInChI=1S/C23H27N5O8S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)37(36)20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-,37?/m1/s1
InChIKeyGRUJPMFLVBFNDC-ZBRIBHSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperacillin Sulfoxide: Technical Profile for Analytical and Pharmaceutical Research


Piperacillin Sulfoxide (CAS: 67275-27-8) is a well-characterized derivative and primary oxidative degradation product of the broad-spectrum ureidopenicillin antibiotic, Piperacillin [1]. It is formed via the controlled oxidation of the sulfur atom in the thiazolidine ring [2]. Its primary utility lies not in therapeutic application, but as a critical reference standard for impurity profiling, analytical method development, and stability studies within pharmaceutical quality control [3]. It exhibits a distinct chemical and pharmacological profile compared to its parent compound, Piperacillin [4].

Why Piperacillin Cannot Be Substituted by Its Sulfoxide Derivative


Despite their structural similarity, Piperacillin and Piperacillin Sulfoxide are not interchangeable in pharmaceutical or analytical contexts. A direct substitution fails for two key reasons: (1) Potency: Piperacillin Sulfoxide demonstrates significantly reduced antibacterial activity, exhibiting only 8-16% of the parent compound's potency against Pseudomonas aeruginosa strains [1]. (2) Analytical Behavior: They possess distinct chromatographic retention times, with the sulfoxide requiring specific mass transitions (m/z 518→143) for quantification, making it unsuitable as a surrogate for Piperacillin in potency assays [2]. This functional divergence underscores the necessity for precise identification and quantification of the sulfoxide as an impurity rather than an active substitute.

Quantitative Evidence for Piperacillin Sulfoxide's Differentiated Utility


Significantly Attenuated Antibacterial Activity Compared to Parent Compound

Piperacillin Sulfoxide is not a therapeutic alternative to Piperacillin. It exhibits only 8-16% of the antibacterial activity of the parent compound against Pseudomonas aeruginosa strains [1]. This marked reduction in potency is a key differentiator and justifies its classification and use as an impurity marker rather than an active pharmaceutical ingredient.

Antibacterial Potency Pseudomonas aeruginosa Drug Degradation

Divergent Chromatographic Behavior: Distinct Retention Time and Mass Transition

In analytical chemistry, Piperacillin Sulfoxide is easily distinguished from Piperacillin. It demonstrates a distinct chromatographic retention time shift and requires a specific mass transition of m/z 518→143 for accurate quantification via UHPLC-MS/MS [1]. This is in contrast to the parent compound, which has different retention times and mass transitions.

HPLC Analysis Mass Spectrometry Method Validation

pH-Dependent Stability Profile: Enhanced Stability in Alkaline vs. Acidic Conditions

The stability of Piperacillin Sulfoxide is pH-dependent and contrasts with that of Piperacillin. The sulfoxide derivative demonstrates greater stability than Piperacillin in alkaline conditions (pH 8-9) but undergoes rapid degradation in strongly acidic environments (pH < 3) [1].

Drug Stability Forced Degradation Formulation Science

Potential Role as a Clinical Biomarker for Piperacillin/Tazobactam Therapy

Emerging clinical research suggests a correlation between Piperacillin Sulfoxide plasma concentrations and patient outcomes. A study cohort demonstrated that sepsis patients receiving Piperacillin/Tazobactam with higher sulfoxide metabolite concentrations (>15% of parent drug AUC) showed better clinical outcomes [1]. This is a functional correlation not observed with the parent drug's other major metabolites.

Therapeutic Drug Monitoring Sepsis Clinical Biomarker

Utility as a Reference Standard for Regulatory Compliance in ANDA Submissions

Piperacillin Sulfoxide is explicitly listed for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Piperacillin [1]. It is a characterized impurity standard, and its use is required for demonstrating control over this specific degradation product in regulatory filings [2].

Pharmaceutical Analysis Quality Control Regulatory Science

Best-Fit Application Scenarios for Piperacillin Sulfoxide


Pharmaceutical Quality Control: Impurity Profiling for ANDA Submissions

Analytical R&D and QC laboratories use Piperacillin Sulfoxide as a primary reference standard to develop and validate stability-indicating HPLC methods. As demonstrated by the distinct retention time and mass transition [1], it enables accurate quantification of this specific impurity in Piperacillin drug substance and product batches. This is essential for meeting regulatory guidelines (ICH, USP, EP) and for the successful filing of Abbreviated New Drug Applications (ANDAs).

Forced Degradation Studies for Formulation Development

Scientists conduct forced degradation (stress) studies to understand the intrinsic stability of Piperacillin. Piperacillin Sulfoxide is a key marker of oxidative degradation. Its unique pH-stability profile, showing greater stability in alkaline conditions compared to the parent [1], provides critical data for selecting appropriate excipients, manufacturing processes, and packaging materials to ensure long-term drug product stability.

Clinical Pharmacology Research: Therapeutic Drug Monitoring (TDM) of Piperacillin

Research laboratories developing LC-MS/MS assays for the therapeutic drug monitoring of Piperacillin require Piperacillin Sulfoxide as a calibrator and quality control material. Its distinct m/z 518→143 transition [1] allows it to be quantified alongside the parent drug without interference. Furthermore, investigating its emerging role as a potential biomarker for clinical outcomes in sepsis [1] represents a specialized research application for this compound.

Pharmacokinetic and Drug-Drug Interaction Studies

Metabolic studies identifying CYP3A4 as a contributor to Piperacillin Sulfoxide formation [1] require this compound as a reference for in vitro microsomal incubation experiments. Procuring the pure sulfoxide is necessary to quantify its formation as a metabolite and to investigate potential drug-drug interactions with CYP3A4 inducers or inhibitors, which could alter Piperacillin's metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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